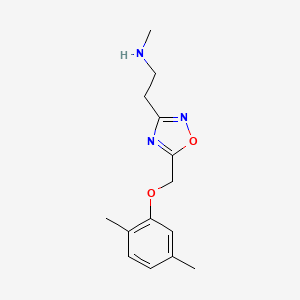
3-Methylazepan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylazepan-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazepan-3-amine;dihydrochloride typically involves the reaction of 3-methylazepane with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylazepan-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
3-Methylazepan-3-amine;dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biological pathways and interactions involving nitrogen-containing heterocycles.
Medicine: As a potential therapeutic agent or as a precursor for the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylazepan-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of 3-Methylazepan-3-amine;dihydrochloride.
Piperidine: A six-membered nitrogen-containing heterocycle.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
This compound is unique due to its seven-membered ring structure and the presence of a methyl group and dihydrochloride salt. This combination of features imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
3-methylazepan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(8)4-2-3-5-9-6-7;;/h9H,2-6,8H2,1H3;2*1H |
InChI Key |
MYDMJTDTDXGTJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCNC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


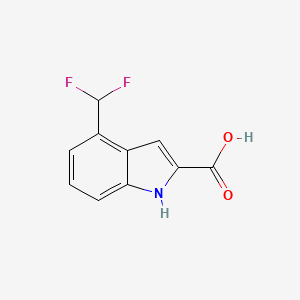
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)



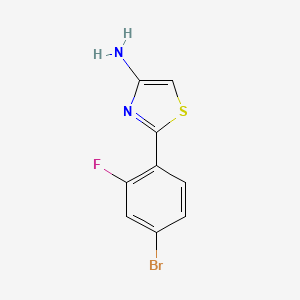
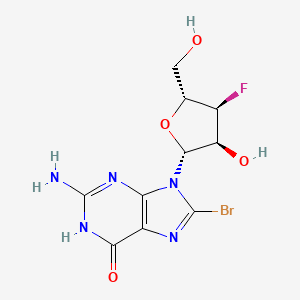
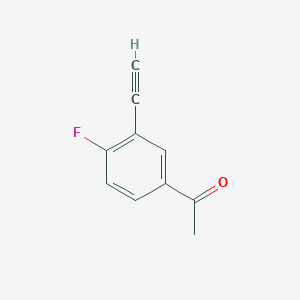
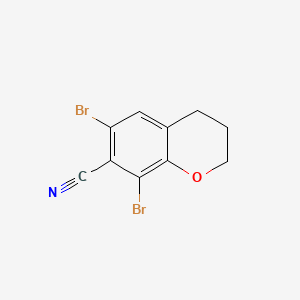
![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
